molecular formula C12H10ClNS B8434787 2-Chloro-4-phenylthioaniline

2-Chloro-4-phenylthioaniline

Cat. No. B8434787
M. Wt: 235.73 g/mol
InChI Key: XEVHRXGPMYEDKM-UHFFFAOYSA-N
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Patent
US06369273B1

Procedure details

Tetrakis(triphenylphosphine)palladium(0) (0.1 15 g) was added to a deoxygenated mixture of 2-chloro-4-iodoaniline (0.507 g), thiophenol (0.214 ml) and sodium methoxide (0.227 g) in ethanol (20 ml). The mixture was further deoxygenated by evacuation and refilling with argon (3 cycles) then heated under reflux with stirring under argon for 18 hours, cooled, diluted with ether (30 ml) and filtered. Volatile material was removed by evaporation and the residue was purified by chromatography on a silica gel Mega Bond Elut column eluting with 10-15% ethyl acetate/hexane to give the title compound (0.443 g) as a solid. M.p. 59-60° C.; NMR: 5.78 (br s, 2H), 6.8 (t, 1H), 7.04 (m, 2H), 7.15 (m, 2H), 7.2-7.35 (m, 3H); EA: C12H10ClNS requires C, 61.1; H, 4.3; N, 5.9; S, 13.6%; found: C, 60.8; H, 4.4; N, 5.7; S, 13.3%.
Quantity
0.507 g
Type
reactant
Reaction Step One
Quantity
0.214 mL
Type
reactant
Reaction Step One
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10]1([SH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C[O-].[Na+]>C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([S:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:2.3,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
0.507 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)I
Name
Quantity
0.214 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0.227 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under argon for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was further deoxygenated by evacuation and refilling with argon (3 cycles)
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with ether (30 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on a silica gel Mega Bond Elut column
WASH
Type
WASH
Details
eluting with 10-15% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.443 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.